2-(3-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one
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Overview
Description
2-(3-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one is a complex organic compound characterized by its unique structural features, including bromine, chlorine, and nitro functional groups attached to a trihydroindol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of Substituents: The bromine, chlorine, and nitro groups are introduced through electrophilic aromatic substitution reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), chlorination with chlorine gas or thionyl chloride, and nitration with a mixture of concentrated nitric and sulfuric acids.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts, which may reduce the nitro group to an amine.
Substitution: The bromine and chlorine atoms can be substituted through nucleophilic aromatic substitution reactions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds with new functional groups replacing bromine or chlorine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may interact with specific biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one
- 2-(3-Bromophenyl)-1-(4-nitrophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one
- 2-(3-Chlorophenyl)-1-(4-chloro-3-nitrophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one
Uniqueness
The presence of both bromine and chlorine atoms, along with a nitro group, makes 2-(3-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one unique. These substituents can significantly influence the compound’s reactivity and biological activity, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(3-bromophenyl)-1-(4-chloro-3-nitrophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrClN2O3/c1-22(2)11-20-16(21(27)12-22)10-18(13-4-3-5-14(23)8-13)25(20)15-6-7-17(24)19(9-15)26(28)29/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARURBLBGGNHLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC(=CC=C4)Br)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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